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molecular formula C7H10BNO2S B3287029 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid CAS No. 83611-96-5

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid

Cat. No. B3287029
M. Wt: 183.04 g/mol
InChI Key: RZTASGWAMAQUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515951

Procedure details

45.4 cc. of a 12% solution of butyl lithium in hexane (0.084 mol) are added dropwise, under an atmosphere of nitrogen, to a solution, cooled to -20° C., of 15 g. (0.07 mol) 5-trimethylsilyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, prepared as in Example 7, in 150 cc. of THF. The reaction mixture is allowed to return to 0° C. and 3 cc. HMPT are added thereto. After cooling this mixture to -50° C., a solution of 19.3 g. (0.084 mol) tributyl borate in 30 cc. THF is added dropwise. Stirring is continued for 2 hours, whilst allowing the mixture to return to ambient temperature. 28 cc. 3N hydrochloric acid (0.084 mol) are then added and the precipitate formed is filtered off. The crystals are washed with acetone and with diisopropyl ether and then dried in vacuo. Off white crystals are obtained in quantitative yield; m.p.>260° C.; NMR (D2O): 6.75 (s,1H); 4.10 (m,2H); 2.80-3.50 (m,4H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.084 mol
Type
reactant
Reaction Step One
Name
5-trimethylsilyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Quantity
0.084 mol
Type
reactant
Reaction Step Three
Quantity
0.084 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.C[Si](C)(C)[N:14]1[CH2:19][CH2:18][C:17]2[S:20][CH:21]=[CH:22][C:16]=2[CH2:15]1.[B:25](OCCCC)([O:31]CCCC)[O:26]CCCC.Cl>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C>[S:20]1[C:17]2[CH2:18][CH2:19][NH:14][CH2:15][C:16]=2[CH:22]=[C:21]1[B:25]([OH:31])[OH:26]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.084 mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
5-trimethylsilyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Quantity
0.07 mol
Type
reactant
Smiles
C[Si](N1CC2=C(CC1)SC=C2)(C)C
Step Three
Name
Quantity
0.084 mol
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Four
Name
Quantity
0.084 mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling this mixture to -50° C.
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
The crystals are washed with acetone and with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
Off white crystals are obtained in quantitative yield

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
S1C(=CC=2CNCCC21)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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